molecular formula C9H12FNO B1523824 2-(3-Fluorophenyl)-2-(methylamino)ethan-1-ol CAS No. 1183031-78-8

2-(3-Fluorophenyl)-2-(methylamino)ethan-1-ol

Cat. No.: B1523824
CAS No.: 1183031-78-8
M. Wt: 169.2 g/mol
InChI Key: BJZJXKOFBIKLHY-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-2-(methylamino)ethan-1-ol is an organic compound that features a fluorinated aromatic ring and an amino alcohol functional group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and methylamine.

    Formation of Intermediate: The aldehyde group of 3-fluorobenzaldehyde reacts with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the desired amino alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Catalysts: Employing catalysts to improve reaction efficiency and yield.

    Purification: Implementing purification techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt).

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-2-(methylamino)ethan-1-ol involves:

    Molecular Targets: Binding to specific receptors or enzymes in the body.

    Pathways Involved: Modulating signaling pathways that are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-2-(methylamino)ethan-1-ol: Similar structure with a chlorine atom instead of fluorine.

    2-(3-Bromophenyl)-2-(methylamino)ethan-1-ol: Similar structure with a bromine atom instead of fluorine.

    2-(3-Methylphenyl)-2-(methylamino)ethan-1-ol: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(3-Fluorophenyl)-2-(methylamino)ethan-1-ol can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs.

Properties

IUPAC Name

2-(3-fluorophenyl)-2-(methylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-11-9(6-12)7-3-2-4-8(10)5-7/h2-5,9,11-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZJXKOFBIKLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CO)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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